![molecular formula C17H14N4O3S B285637 N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B285637.png)
N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide, also known as PA-824, is a promising anti-tuberculosis drug candidate. It was first discovered by researchers at the University of Illinois at Chicago in 2002 and has since undergone extensive research to determine its efficacy and mechanism of action.
Mécanisme D'action
N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is believed to exert its anti-tuberculosis activity through a unique mechanism of action. It is a prodrug that is activated by the mycobacterial enzyme, F420-dependent nitroreductase. Once activated, it forms reactive nitrogen species that damage the bacterial cell wall and disrupt cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the bacterium. It inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Additionally, it disrupts the electron transport chain and inhibits ATP synthesis, leading to a decrease in bacterial viability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide for lab experiments is its potent anti-tuberculosis activity. It has been shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the treatment of tuberculosis. However, one limitation of this compound is its relatively complex synthesis, which may limit its widespread use in research.
Orientations Futures
There are a number of potential future directions for research on N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide. One area of interest is the development of new formulations of the drug that may improve its efficacy and pharmacokinetic profile. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential drug resistance mechanisms. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide involves a multi-step process that begins with the reaction of 4-aminophenylacetamide with thionyl chloride to form an amide chloride intermediate. This intermediate is then reacted with potassium thioacetate to form the thioester intermediate, which is subsequently reacted with 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol to form the final product, this compound.
Applications De Recherche Scientifique
N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been extensively studied for its potential use in the treatment of tuberculosis. It has shown promising results in both in vitro and in vivo studies, demonstrating potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Propriétés
Formule moléculaire |
C17H14N4O3S |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[4-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C17H14N4O3S/c1-11(22)19-14-4-2-12(3-5-14)15(23)10-25-17-21-20-16(24-17)13-6-8-18-9-7-13/h2-9H,10H2,1H3,(H,19,22) |
Clé InChI |
PUQYCIISOYHMTA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


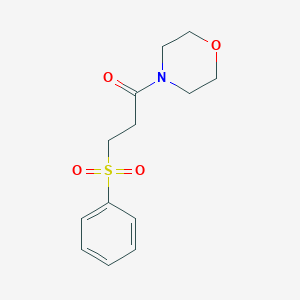
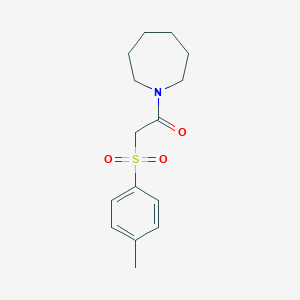
![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
![1-(4-Tert-butylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B285557.png)
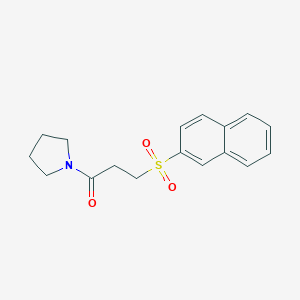


![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)


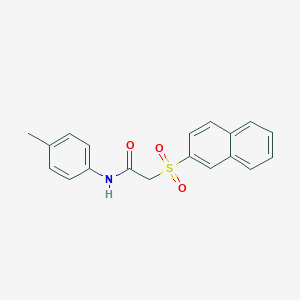
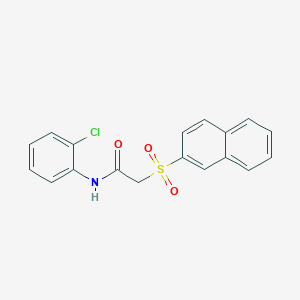
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)

